molecular formula C5H6N6 B158960 2,6-Diaminopurine CAS No. 1904-98-9

2,6-Diaminopurine

Cat. No. B158960
M. Wt: 150.14 g/mol
InChI Key: MSSXOMSJDRHRMC-UHFFFAOYSA-N
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Patent
US07981318B2

Procedure details

0.12 g (0.8 mmol) of 2,6-diaminopurine was weighed and placed in a two-neck flask and the atmosphere in the flask was replaced with argon. The following materials were added thereinto: 3.0 ml of dimethyl sulfoxide, 0.8 ml of a 3.0 mol/l dimethyl sulfoxide solution of trifluoromethyl iodide, 0.25 ml of a 1.0 mol/l aqueous solution of iron(II) sulfate and 0.15 ml of a 30% hydrogen peroxide aqueous solution, and the mixture was stirred for 20 minutes. During the stirring, the temperature of the reaction system rose up in the range of from 40° C. to 50° C. Thereafter, the resulting solution was cooled to room temperature. Formation of 2,6-diamino-8-trifluoromethylpurine (19F-NMR yield: 40%) was confirmed by 19F-NMR with 2,2,2-trifluoroethanol as an internal standard. Water was added to the resulting solution, sodium hydrogen carbonate was added thereto to neutralize, and the desired product was extracted with ethyl acetate. The extract was passed through column chromatography and concentrated under reduced pressure to obtain 2,6-diamino-8-trifluoromethylpurine as a white solid (0.043 g, yield: 20%).
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([NH2:11])[N:3]=1.[F:12][C:13](I)([F:15])[F:14].OO>S([O-])([O-])(=O)=O.[Fe+2].CS(C)=O>[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][C:7]([C:13]([F:15])([F:14])[F:12])=[N:8]2)=[C:4]([NH2:11])[N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.12 g
Type
reactant
Smiles
NC1=NC(=C2NC=NC2=N1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(F)(F)I
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
iron(II) sulfate
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a two-neck flask
ADDITION
Type
ADDITION
Details
The following materials were added
CUSTOM
Type
CUSTOM
Details
rose up in the range of from 40° C. to 50° C

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C2NC(=NC2=N1)C(F)(F)F)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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